molecular formula C10H15NO2 B2923278 Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 1075221-06-5

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No.: B2923278
CAS No.: 1075221-06-5
M. Wt: 181.235
InChI Key: AOBHXSNCRGTQOH-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate can be synthesized through the N-alkylation of methyl piperidine-4-carboxylate with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst in a solvent like toluene . The reaction conditions involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and alkyne groups.

    Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted piperidine derivatives.

    Oxidation Reactions: Products include carbonyl compounds or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHXSNCRGTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl isonipecotate 3.5 g (24.4 mmol, 3.30 mL) in 100 mL dichloromethane was added TEA (1.5 eq, 36.6 mmol, 5.1 mL), propargyl bromide (3.0 eq, 73.2 mmol, 6.5 ml), at room temperature for 36 hrs. The reaction was quenched with 35 mL water to yield to provide a clear solution. The solution was extracted with dichloromethane 2×25 mL, dried with Na2SO4, and the solvent evaporated to provide a yellow oil. r.f. (40% EtOAc/Hexanes) 0.26 stains faint white with Vanillin, starting material r.f. 0.05 stains yellow with Vanillin. The product appeared pure after extraction.
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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